
PD158780
Descripción general
Descripción
PD 158780 es un potente inhibidor de la familia de receptores del factor de crecimiento epidérmico, que incluye el receptor del factor de crecimiento epidérmico, ErbB2, ErbB3 y ErbB4. Este compuesto es conocido por su capacidad para inhibir la autofosforilación de estos receptores, lo que lo convierte en una herramienta valiosa en la investigación y terapia del cáncer .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de PD 158780 implica varios pasos, comenzando con la preparación de la estructura central de pirido[3,4-d]pirimidina. Los pasos clave incluyen:
Formación del núcleo de pirido[3,4-d]pirimidina: Esto se logra típicamente mediante una reacción de ciclización que involucra precursores apropiados.
Introducción del grupo bromofenilo: Este paso implica la bromación del anillo fenilo, seguida de su unión a la estructura central.
Metilación: El paso final implica la metilación del grupo amino para producir el producto final.
Métodos de Producción Industrial
La producción industrial de PD 158780 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para mejorar la eficiencia de la reacción .
Análisis De Reacciones Químicas
Tipos de Reacciones
PD 158780 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir productos deshidrogenados .
Aplicaciones Científicas De Investigación
PD158780 is a chemical compound that acts as a potent inhibitor of the ErbB receptor family of tyrosine kinases . It has demonstrated effectiveness against EGFR, ErbB2, and ErbB2/ErbB4, with IC50 values of 0.008, 49, and 52 nM, respectively . this compound does not inhibit FGF or PDGF-mediated tyrosine phosphorylation .
Scientific Research Applications
This compound has been used in a variety of scientific research applications:
- Inhibition of EGFR: this compound is utilized to inhibit EGFR tyrosine kinase activity in studies examining the effects of tumor necrosis factor-α (TNFα) on mammary epithelial cells (MEC) . It has been shown that this compound does not block proliferation induced by TNFα, suggesting that EGFR tyrosine kinase activity is not necessary for TNFα action in normal MEC .
- Cell Migration Studies: this compound has been used to study cell migration. At low concentrations (0.25-0.5 μM), it inhibits normal human keratinocyte (NHK) migration directionality, while at higher concentrations (1.0 μM and above), it inhibits both cell migration directionality and rate .
- Receptor Internalization: Treatment of NIH3T3 cells expressing EGFR with this compound reduces the internalization rate of the receptor .
- Lysophosphatidic Acid (LPA) signaling: this compound potently inhibited the LPA-stimulated MAP kinase kinase 1/2 (MKK1/2) activation and EGF receptor tyrosine phosphorylation in HeLa cells .
- Combination therapy: Combining 111In-DTPA-hEGF with this compound (gefitinib) resulted in a greater level of DNA damage and enhanced cytotoxicity compared with 111In-DTPA-hEGF alone, suggesting that combining Auger electron–emitting radiopharmaceuticals that target peptide receptors with small-molecule TKIs may be a useful therapeutic strategy .
- Insulin-like Growth Factor-1 Receptor (IGF1R): The original observation of IGF1R-induced resistance to EGFR inhibition was made in SCC-25 cells treated with this compound . this compound reduced cell number, and activation of the IGF1R with des[1-3]–IGF-1 caused a similar increase in cell number that was only minimally affected by this compound .
Case Studies
- Tumor Necrosis Factor-α Action: In normal mammary epithelial cells, TNFα can regulate cell growth, morphogenesis, and functional differentiation similar to epidermal growth factor (EGF) . Studies using this compound showed that EGFR tyrosine kinase activity is not necessary for TNFα action in normal MEC .
- Non-Small Cell Lung Carcinoma (NSCLC): A radiofluorinated 4-(anilino)pyrido[3,4-d]pyrimidine derivative, APP-1, was synthesized and evaluated as a PET imaging probe to discriminate the difference in mutations of tumors . APP-1 was the strongest inhibitor of the L858R mutant EGFR-TK, and a weak inhibitor of the L858R/T790M mutant EGFR-TK .
- Resistance to EGFR Inhibition: Activation of the IGF1R in SCC-25 cells confers resistance to the growth-inhibitory effects of EGFR inhibition . The protective effect of IGF1R activation was measurable across a range of doses for multiple EGFR-TKIs including this compound, gefitinib, and erlotinib .
Data Table
Kinase | IC50 (nM) |
---|---|
EGFR | 0.008 |
ErbB2 | 49 |
ErbB2/ErbB4 | 52 |
Mecanismo De Acción
PD 158780 ejerce sus efectos inhibiendo de forma competitiva el sitio de unión al ATP de los miembros de la familia de receptores del factor de crecimiento epidérmico. Esta inhibición evita la autofosforilación de estos receptores, bloqueando así las vías de señalización descendentes involucradas en la proliferación y supervivencia celular. Los objetivos moleculares incluyen el receptor del factor de crecimiento epidérmico, ErbB2, ErbB3 y ErbB4 .
Comparación Con Compuestos Similares
PD 158780 es único en su alta especificidad y potencia hacia la familia de receptores del factor de crecimiento epidérmico. Los compuestos similares incluyen:
Erlotinib: Otro inhibidor del receptor del factor de crecimiento epidérmico, pero con diferente especificidad y potencia.
Gefitinib: Similar al erlotinib, pero con variaciones en su perfil inhibitorio.
Lapatinib: Inhibe tanto el receptor del factor de crecimiento epidérmico como ErbB2, pero con diferentes propiedades farmacocinéticas
PD 158780 destaca por su inhibición reversible y competitiva con ATP, lo que lo convierte en una herramienta valiosa en aplicaciones de investigación y terapéuticas .
Actividad Biológica
PD158780 is a potent inhibitor of the ErbB receptor family of tyrosine kinases, particularly targeting the epidermal growth factor receptor (EGFR). Its biological activity has been extensively studied in various contexts, including cancer therapy and neurobiological research. This article summarizes the key findings related to the biological activity of this compound, including its mechanism of action, effects in cellular models, and implications in clinical settings.
This compound functions primarily by inhibiting the kinase activity of EGFR and other ErbB family members. The compound exhibits low nanomolar IC50 values against EGFR (0.008 nM), ErbB2 (49 nM), and ErbB4 (52 nM) . This specificity allows it to effectively block downstream signaling pathways involved in cell proliferation and survival.
Key Inhibition Data
Target | IC50 (nM) |
---|---|
EGFR | 0.008 |
ErbB2 | 49 |
ErbB4 | 52 |
In Vitro Studies
Research has demonstrated that this compound significantly reduces cell proliferation in various cancer cell lines. For instance, in SCC-25 cells, treatment with this compound resulted in a 66% reduction in cell number after 48 hours . Moreover, the compound's ability to block EGF-induced cell proliferation highlights its potential as a therapeutic agent against EGFR-dependent tumors.
Case Study: Head and Neck Cancer
In a Phase II clinical trial, this compound was evaluated for its efficacy in combination with other therapies for patients with head and neck squamous cell carcinoma (HNSCC). The results indicated that activation of the insulin-like growth factor receptor (IGF1R) conferred resistance to EGFR inhibition, suggesting that combination therapies may enhance treatment efficacy .
Neurobiological Implications
Beyond cancer research, this compound has been utilized to explore its effects on dopaminergic signaling. A study involving NRG1 treatment showed that this compound modulated extracellular dopamine levels and influenced behaviors in animal models . This finding suggests that this compound may have broader implications in neuropharmacology.
Experimental Setup
In experiments assessing dopamine release, adult male mice were treated with NRG1 and this compound. The outcomes were measured using high-performance liquid chromatography (HPLC) to determine extracellular dopamine content .
Summary of Findings
The biological activity of this compound underscores its significance as a therapeutic agent targeting the EGFR pathway. Its potent inhibition of key receptors involved in cancer progression and potential effects on neurobiology highlight its versatility.
Implications for Future Research
Further studies are warranted to explore:
- Combination Therapies : Investigating how this compound can be effectively combined with other agents to overcome resistance mechanisms.
- Neurobiological Effects : Understanding the full scope of this compound's impact on neurotransmitter systems could lead to novel applications beyond oncology.
Q & A
Q. Basic: What is the primary mechanism of action of PD158780, and how is its specificity validated experimentally?
Answer: this compound is a potent tyrosine kinase inhibitor targeting EGFR (ErbB1), ErbB2, ErbB3, and ErbB4 receptors. Its mechanism involves competitive binding to the ATP-binding site of these receptors, blocking autophosphorylation and downstream signaling. Specificity is validated through:
- IC50 values : 8 nM (EGFR), 49 nM (ErbB2), 52 nM (ErbB3/ErbB4) in kinase assays .
- Selectivity testing : Lack of inhibition against c-Src kinase in vitro and in vivo .
- Cell-based assays : Differential effects in HeLa (EGFR-dependent) vs. NIH 3T3 (PDGF-dependent) cells, confirming pathway specificity .
Q. Basic: What experimental models are used to evaluate this compound's efficacy in cancer research?
Answer: Common models include:
- Cell lines : A431 (epidermoid carcinoma), SK-BR-3 (breast cancer) for EGFR/ErbB2 inhibition .
- Retinal explants : To study EGFR-ERK1/2 signaling in Müller glia proliferation .
- In vivo tumor xenografts : Though limited in provided evidence, prior studies (referenced indirectly) use this compound to validate EGFR-dependent tumor growth.
Q. Advanced: How does this compound's efficacy vary across ErbB receptor subtypes, and what implications does this have for therapeutic targeting?
Answer: this compound exhibits subtype-specific potency:
- Ranked inhibition : EGFR > ErbB2 > ErbB3/ErbB4, based on IC50 values .
- Functional implications : In HeLa cells, this compound blocks LPA-induced MKK1/2 activation (EGFR-dependent) but has minimal effect on PDGF-driven pathways in NIH 3T3 cells . This suggests therapeutic utility in cancers with EGFR/ErbB2 overexpression but limited efficacy in ErbB3/4-dominated contexts.
Q. Advanced: How do researchers address cell-type-specific discrepancies in this compound's effects?
Answer: Key strategies include:
- Pathway mapping : In HaCaT cells, this compound inhibits EGF-induced H2O2 release but not LPA-induced H2O2, highlighting ligand-specific signaling divergence .
- Cross-model validation : Compare results in neuronal (e.g., hippocampal LTP rescue ) vs. glial systems (e.g., Müller glia proliferation ).
- Control experiments : Use kinase-dead EGFR mutants or ErbB-null cell lines to isolate receptor-specific effects .
Q. Advanced: How can contradictory findings on this compound's role in LPA-induced pathways be resolved?
Answer: Contradictions arise in LPA signaling:
- Inhibition observed : this compound blocks LPA-induced MKK1/2 activation in HeLa cells via EGFR transactivation .
- No inhibition observed : LPA-induced H2O2 release in HaCaT cells is unaffected by this compound, suggesting alternative pathways (e.g., calcium-dependent mechanisms) .
Resolution : Use phosphoproteomics to identify EGFR-independent LPA effectors (e.g., RhoA/ROCK) and validate via siRNA knockdown or dual inhibitor treatments.
Q. Basic: What biochemical assays confirm this compound's inhibition of EGFR autophosphorylation?
Answer: Standard methods include:
- Western blotting : Detect phosphorylated EGFR (Tyr1068) in EGF-stimulated cells (e.g., HeLa, A431) .
- Immunofluorescence : Localize phospho-EGFR in this compound-treated vs. control cells .
- Dose-response curves : Calculate IC50 using phospho-EGFR signal intensity normalized to total EGFR .
Q. Advanced: How does this compound modulate synaptic plasticity in neurodegenerative models?
Answer: In Alzheimer’s disease (AD) models:
- LTP rescue : this compound (10 µM) reverses LTP deficits in 5xFAD mice by blocking NRG1-ErbB signaling, which enhances inhibitory tone .
- Electrophysiology : Measures of fEPSP (field excitatory postsynaptic potential) show sustained potentiation post-treatment .
- Behavioral correlation : Improved synaptic function aligns with reduced repetitive behaviors in FXS mouse models .
Q. Advanced: What are the limitations of this compound in targeting non-ErbB kinases like ACK1?
Answer: While this compound inhibits ACK1 in vitro (IC50 ≈ 200 nM), limitations include:
- Lack of in vivo data : No studies validate ACK1 inhibition in animal models .
- Off-target risks : High doses may affect other kinases; always pair with selectivity screens (e.g., kinome-wide profiling).
- Functional ambiguity : ACK1’s role in this compound-mediated phenotypes (e.g., cancer cell migration) remains unconfirmed.
Q. Basic: What controls are critical when testing this compound in cell culture experiments?
Answer: Essential controls:
- Vehicle controls : DMSO (common solvent) to rule out solvent effects .
- Positive controls : EGF stimulation to confirm EGFR activation .
- Negative controls : Kinase-dead cell lines or ErbB-specific siRNA to confirm on-target effects .
Q. Advanced: How is this compound used to dissect NRG1-ErbB4 signaling in epilepsy models?
Answer: In rodent seizure models:
- Pharmacological inhibition : this compound accelerates seizure progression and reduces stimulus thresholds, indicating ErbB4’s anti-epileptic role .
- Electrophysiological endpoints : Measure ecto-ErbB4 effects on neuronal hyperexcitability .
- Behavioral assays : Correlate ErbB4 inhibition with seizure severity scores .
Q. Advanced: Why does this compound fail to inhibit astroglial differentiation despite blocking EGFR?
Answer: In neural progenitor cells:
- EGFR-independent pathways : BMP2/CNTF-driven astroglial differentiation persists even with this compound, confirmed via Sox2/GFAP staining .
- Developmental timing : EGFR signaling biases glial fate but is dispensable for differentiation .
- Methodological note : Use EGFR knockout models to confirm results .
Q. Basic: How is this compound administered in in vivo studies, and what are key pharmacokinetic considerations?
Answer: Common protocols:
- Dosage : 10–20 mg/kg intraperitoneal (mouse models) .
- Time-course : Effects observed within 4–6 hours (e.g., DA neuron firing rate normalization) .
- Monitoring : Measure plasma half-life and brain penetration via LC-MS; limited data in provided evidence.
Propiedades
IUPAC Name |
4-N-(3-bromophenyl)-6-N-methylpyrido[3,4-d]pyrimidine-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5/c1-16-13-6-11-12(7-17-13)18-8-19-14(11)20-10-4-2-3-9(15)5-10/h2-8H,1H3,(H,16,17)(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHMLBXBRCITHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274443 | |
Record name | pd 158780 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171179-06-9 | |
Record name | N4-(3-Bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171179-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N4-(3-Bromophenyl)-N6-methylpyrido(3,4-d)pyrimidine-4,6-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171179069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | pd 158780 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD158780 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.